5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine and related compounds often involves halogen exchange reactions or coupling reactions. For instance, 5-pyrimidylboronic acid derivatives, obtained through lithium-halogen exchange reactions followed by reaction with triisopropylborate, serve as precursors in Suzuki cross-coupling reactions, leading to diverse pyrimidine derivatives (Saygılı, Batsanov, & Bryce, 2004). Another example is the Heck coupling between 5-bromopyrimidine and tert-butyl acrylate, which yields β-amino-5-pyrimidinepropanoic esters, demonstrating the compound's versatility in synthetic organic chemistry (Bovy & Rico, 1993).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine, is crucial for their reactivity and applications. Spectroscopic investigations, including FT-IR, FT-RAMAN, NMR, and UV–Vis, provide insights into the compound's geometry, electronic properties, and internal molecular interactions. For example, the study of 5-bromo-2-hydroxy pyrimidine highlights the significance of molecular geometry and electronic properties in understanding the compound's behavior (Chandralekha et al., 2020).
Chemical Reactions and Properties
5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine participates in various chemical reactions, serving as a key intermediate. Its reactivity with nucleophiles, participation in cross-coupling reactions, and role in synthesizing heterocyclic compounds underscore its importance. For instance, the synthesis of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines through bromine-mediated oxidative cyclization demonstrates the compound's utility in generating complex heterocyclic structures (Tang, Wang, Li, & Wang, 2014).
Scientific Research Applications
Microwave-assisted Palladium-catalyzed Coupling Reactions
5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine has been involved in microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen (SNH) in 5-bromopyrimidine by action of bithiophene and its analogues. This process enables the synthesis of 5-(het)aryl substituted pyrimidines due to the palladium-catalyzed aryl–aryl C–C coupling. This method provides a versatile approach for the functionalization of pyrimidines, expanding the toolkit for synthetic chemists in the development of complex molecular structures (Verbitskiy et al., 2013).
Generation of Diverse Pyrimidine Derivatives
The compound serves as a precursor for the synthesis of a wide range of pyrimidine derivatives, including those with potential antiviral and antibacterial activities. For instance, it has been used in the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, demonstrating the flexibility of this reagent in generating novel heterocyclic compounds that can serve as versatile synthetic intermediates (Tang et al., 2014).
Development of Antiretroviral Compounds
Research has also explored the conversion of this chemical into 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating poor to moderate inhibitory activity against DNA viruses but marked inhibition against retrovirus replication in cell culture. This indicates its potential utility in the development of antiretroviral compounds (Hocková et al., 2003).
Facilitation of Heteroaryl Ethers Formation
The compound has been utilized in the oxidative palladium-catalyzed cross-coupling of pyrimidines containing pyridotriazol-1-yloxy with arylboronic acids, enabling the preparation of heteroaryl ethers. This showcases its role in facilitating complex synthesis processes that are crucial for the development of pharmacologically active molecules (Bardhan et al., 2009).
Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives
Furthermore, 5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine has been a key precursor in the synthesis of pyrimido[4,5-e][1,3,4]thiadiazine derivatives, illustrating its importance in the synthesis of novel organic compounds with potential application in various fields, including medicinal chemistry (Rahimizadeh et al., 2007).
Safety And Hazards
The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .
properties
IUPAC Name |
(5-bromopyrimidin-2-yl)oxy-tert-butyl-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2OSi/c1-10(2,3)15(4,5)14-9-12-6-8(11)7-13-9/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCALLZMACFTOPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370779 | |
Record name | 5-Bromo-2-{[tert-butyl(dimethyl)silyl]oxy}pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-((tert-butyldimethylsilyl)oxy)pyrimidine | |
CAS RN |
121519-00-4 | |
Record name | 5-Bromo-2-{[tert-butyl(dimethyl)silyl]oxy}pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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